4-O-Benzyl Dopamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-aminoethyl)-2-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c16-9-8-12-6-7-15(14(17)10-12)18-11-13-4-2-1-3-5-13/h1-7,10,17H,8-9,11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOXVIUXSFRYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340042 | |
| Record name | 5-(2-Aminoethyl)-2-(benzyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94026-91-2 | |
| Record name | 5-(2-Aminoethyl)-2-(benzyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Characterization and Receptor Interactions of 4 O Benzyl Dopamine Analogues
Dopamine (B1211576) Receptor Binding Affinity and Selectivity Profiling
The interaction of a ligand with a receptor is fundamentally characterized by its binding affinity, commonly expressed as the inhibition constant (Ki). This value indicates the concentration of a ligand required to occupy 50% of the receptors. Dopamine receptors are categorized into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4). nih.govphysiology.orgchemrxiv.org These families are distinguished by their signaling mechanisms; D1-like receptors typically couple to Gs proteins to activate adenylyl cyclase, whereas D2-like receptors couple to Gi/o proteins to inhibit it. nih.govphysiology.orgchemrxiv.orgfrontiersin.org The high degree of structural similarity, especially within the D2-like family (~75% homology), presents a significant challenge in developing subtype-selective ligands. nih.govchemrxiv.org
Binding to D1-like Dopamine Receptors (D1, D5)
Analogues of 4-O-Benzyl Dopamine, specifically those based on a 3- or 4-benzyloxypiperidine scaffold, have been evaluated for their binding affinity across all five human dopamine receptor subtypes. nih.govchemrxiv.org These studies utilize competitive radioligand binding assays, often with [³H]SCH23390 as the radioligand for D1-like receptors. nih.govchemrxiv.org
Generally, these benzyloxypiperidine derivatives show significantly lower affinity for D1 and D5 receptors compared to their potent interaction with the D4 receptor. For many of these compounds, the Ki values at D1 and D5 receptors are in the micromolar range, indicating weak binding. For instance, several potent D4 antagonists from this series displayed Ki values greater than 1,000 nM at both D1 and D5 receptors, underscoring their selectivity away from the D1-like family. nih.govchemrxiv.org The D5 receptor, while sharing homology with the D1 receptor, has a tenfold higher affinity for dopamine itself and can exhibit high constitutive activity independent of agonist binding. wikipedia.org
Binding Affinity (Ki, nM) of Selected Benzyloxypiperidine Analogues at D1-like Receptors
| Compound | D1 (Ki, nM) | D5 (Ki, nM) |
|---|---|---|
| Analogue 8a | >10000 | >10000 |
| Analogue 9j | 1518 | 1403 |
| Analogue 11d | >10000 | >10000 |
Binding to D2-like Dopamine Receptors (D2, D3, D4)
The D2-like receptor family is the primary target for many neurologically active drugs, and it is where this compound analogues exhibit their most significant activity. frontiersin.org Radioligand binding assays, typically using [³H]N-methylspiperone or [³H]spiperone, are employed to determine affinities at D2, D3, and D4 subtypes. nih.govchemrxiv.org
Research into benzyloxypiperidine and N-benzylpyrrolidinyl benzamide (B126) derivatives has identified numerous compounds with high affinity for the D4 receptor. nih.govnih.govacs.org For example, the 4-benzyl derivative of a piperidine-based compound, known as compound 8, showed a high D4 receptor affinity with a pKi value of 8.35. mdpi.com Another compound, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611 or compound 5c), demonstrated very high affinity for both D3 and D4 receptors, with Ki values of 21 nM and 2.1 nM, respectively. nih.govacs.org
Binding Affinity (Ki, nM) of Selected Analogues at D2-like Receptors
| Compound | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) |
|---|---|---|---|
| Piperidine (B6355638) Analogue 8 | 234 | 117 | 4.5 |
| Benzamide Analogue 5c (YM-43611) | 220 | 21 | 2.1 |
| Benzyloxypiperidine Analogue 9j | 4280 | 309 | 95.5 |
The primary functional activity of the benzyloxypiperidine and related analogues at the D4 receptor is antagonism. nih.govmdpi.com Functional studies, such as G-protein activation and β-arrestin 2 recruitment assays, have confirmed that these compounds behave as antagonists. mdpi.com For instance, the 4-benzyl piperidine derivative (compound 8) was characterized as an antagonist in both Gi activation and β-arrestin 2 recruitment pathways. mdpi.com
The mechanism of antagonism is rooted in the specific molecular interactions within the receptor's binding pocket. A strong salt bridge between the ligand and the highly conserved aspartic acid residue at position 3.32 (Asp115 in D4) is considered crucial for initiating the inhibitory action. nih.govcenterforbiomolecularmodeling.org This interaction stabilizes the receptor in an inactive conformation. In contrast, agonist binding is thought to involve a different conformational change, potentially initiated by interaction with other residues like cysteine C3.36. nih.gov The D4 receptor's unique distribution in the prefrontal cortex and hippocampus, compared to other D2-like receptors, makes D4-selective antagonists of particular interest for cognitive and neuropsychiatric conditions. acs.org
While often designed for D4 selectivity, the interactions of these benzyl-containing scaffolds with the D2 receptor provide valuable structure-activity relationship insights. The binding of ligands to D2-like receptors is anchored by a critical ionic bond between a protonatable nitrogen atom on the ligand and a conserved aspartic acid residue (Asp114 in D2, also denoted as Asp3.32) in the third transmembrane domain (TM3). bg.ac.rsnih.gov
Assessment of Subtype Selectivity Ratios
A key goal in dopamine receptor pharmacology is achieving subtype selectivity to minimize off-target effects. Many this compound analogues have been specifically optimized for D4 selectivity over other dopamine receptor subtypes, particularly D2. nih.gov
Several benzyloxypiperidine compounds have been reported to be over 30-fold selective for the D4 receptor versus other dopamine subtypes. nih.govchemrxiv.org The N-benzylpyrrolidinyl benzamide derivative YM-43611 (5c) exhibits 110-fold selectivity for the D4 receptor over the D2 receptor and a 10-fold preference for the D3 receptor over the D2 receptor. nih.govacs.org This selectivity is attributed to differences in the binding pockets of the receptor subtypes. For instance, the D4 receptor is known to tolerate bulkier substituents at certain positions compared to the D2 and D3 receptors, a property exploited in ligand design. nih.govacs.org The binding pocket of the D3 receptor is also estimated to be larger than that of the D2 receptor, contributing to D2/D3 selectivity. nih.gov
Selectivity Ratios of Benzamide Analogues
| Compound | D4/D2 Selectivity (Ki D2 / Ki D4) | D3/D2 Selectivity (Ki D2 / Ki D3) |
|---|---|---|
| Benzamide Analogue 5c (YM-43611) | ~105 | ~10 |
| Benzamide Analogue 5d | ~165 | ~18 |
Functional Modulatory Effects on Dopamine Receptors
Beyond simply binding to a receptor, a ligand's effect is defined by its functional activity—whether it activates (agonism), blocks (antagonism), or partially activates (partial agonism) the receptor's signaling pathways. As noted, D1-like receptors primarily signal through Gs protein-mediated activation of adenylyl cyclase to produce cAMP, while D2-like receptors inhibit this enzyme via Gi/o proteins. physiology.orgnih.gov
Functional assays, such as measuring cAMP accumulation or using Bioluminescence Resonance Energy Transfer (BRET) to monitor G-protein activation and β-arrestin recruitment, are essential for characterizing these effects. mdpi.comacs.org Studies on benzyloxypiperidine analogues confirm their role as D4 receptor antagonists. When tested in antagonist mode in the presence of dopamine, these compounds effectively block the dopamine-induced response. mdpi.comacs.org For example, in functional assays, piperidine derivatives 12 and 16 demonstrated robust antagonist profiles at the D4 receptor across G-protein and β-arrestin transducers, with measured pIC50 values indicating their potency in blocking the receptor's activation. mdpi.com While the focus of these particular analogues is antagonism, other related D2-like receptor ligands have been characterized as partial agonists, which can modulate receptor activity in a more nuanced manner than full antagonists. researchgate.net
Functional Antagonist Activity of Selected Piperidine Analogues at D4 Receptor
| Compound | Assay | Potency (pIC50) | Efficacy (Imax %) |
|---|---|---|---|
| Analogue 12 | Gαo | 7.73 | 96 |
| Gαi | 7.68 | 96 | |
| β-arrestin 2 | 7.55 | 85 | |
| Analogue 16 | Gαo | 8.19 | 100 |
| Gαi | 8.18 | 100 | |
| β-arrestin 2 | 8.33 | 100 |
Agonist, Partial Agonist, and Antagonist Efficacy in Cellular Systems
The functional activity of O-benzylated dopamine analogues at dopamine receptors appears to diverge significantly from that of endogenous dopamine. Research into structurally related compounds, such as benzyloxypiperidine derivatives, provides insight into the likely effects of O-benzylation. Studies on these analogues, which feature a benzyl (B1604629) group attached to an oxygen atom in a manner similar to this compound, have demonstrated that they often act as antagonists at dopamine receptors.
Table 1: Dopamine Receptor Binding Affinities (Kᵢ, nM) of Representative Benzyloxypiperidine Analogues This table presents data for structurally related antagonist compounds to illustrate the effect of the benzyloxy moiety on dopamine receptor interaction. Data extracted from a study on D₄ receptor antagonists. nih.gov
Beta-Arrestin Recruitment and Receptor Internalization Assays
Beyond G-protein-mediated signaling, agonist binding to GPCRs like the dopamine receptors can trigger the recruitment of β-arrestin proteins. This process is critical for receptor desensitization, internalization (endocytosis), and initiating a separate wave of G-protein-independent signaling. ncats.ionih.gov The ability of a ligand to promote β-arrestin recruitment is a key measure of its functional activity.
Studies on functionally selective or "biased" agonists have revealed that the β-arrestin pathway can be engaged to different degrees than the G-protein pathway. nih.gov However, this recruitment is still a hallmark of agonism. Ligands that are antagonists at G-protein signaling pathways, such as many antipsychotics at the D₂ receptor, are also incapable of stimulating β-arrestin recruitment and can, in fact, block agonist-induced recruitment. ncats.io Since receptor internalization is a direct downstream consequence of β-arrestin recruitment, compounds that fail to recruit β-arrestin also fail to promote receptor endocytosis. nih.gov Based on the strong evidence that O-benzylated dopamine analogues lack agonist efficacy, it is expected that this compound would not promote β-arrestin recruitment or subsequent receptor internalization. nih.govncats.io
Interactions with Monoamine Transporters
Analogues of this compound show significant interactions with the transporters responsible for the reuptake of dopamine, serotonin (B10506), and norepinephrine (B1679862).
Dopamine Transporter (DAT) Uptake Inhibition
A significant body of research demonstrates that the addition of a benzyl group to various molecular scaffolds can produce potent and selective inhibitors of the dopamine transporter (DAT). nih.govnih.gov For example, N-substituted benztropine (B127874) analogues show high affinity for the DAT. nih.gov Similarly, the introduction of a benzyl group to other frameworks, such as in 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1-BnTIQ), has been shown to increase extracellular dopamine concentrations in the striatum, an effect consistent with DAT inhibition. nih.gov
While direct IC₅₀ values for this compound are not prominent in the literature, studies of related structures provide strong correlative evidence. For example, various N-substituted benztropine analogues exhibit DAT affinities (Kᵢ) in the low nanomolar range. nih.gov It is important to note, however, that the modification of the catechol hydroxyl group could be a critical factor. One study found that O-methylation of a related benzyl-tetrahydroisoquinoline derivative completely eliminated its uptake by the DAT, suggesting that an intact catechol moiety may be important for substrate recognition and transport, even if not for inhibitory binding. fishersci.com
Table 2: Monoamine Transporter Binding Affinities (Kᵢ, nM) of Representative N-Substituted Benztropine Analogues This table presents data for structurally related DAT inhibitors to illustrate the potency conferred by moieties related to the benzyl group. Data extracted from a study on N-substituted benztropine analogues. nih.gov```html
Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) Interactions
A recurring finding in structure-activity relationship studies of DAT inhibitors is that modifications promoting high DAT affinity often result in significantly lower affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET). nih.govwikipedia.orgThe N-substituted benztropine analogues, for example, show a clear selectivity profile, with Kᵢ values for SERT and NET that are orders of magnitude higher than for DAT. nih.govFor instance, the compound GA 2-99 has a Kᵢ of 5.59 nM at DAT, but its affinity for SERT is 4600 nM and for NET is 7350 nM, indicating high selectivity for the dopamine transporter.
nih.gov
This selectivity is also observed in other classes of inhibitors. Studies on 4-(benzyloxy)-4-phenylpiperidine derivatives found that while they were potent SERT inhibitors, they had significantly lower affinity for the dopamine transporter. nih.govThis suggests that the precise placement and context of the benzyloxy group are critical determinants of transporter selectivity. Based on the consistent trend seen across multiple classes of benzyl-containing compounds, it is likely that this compound and its close analogues would primarily act as DAT inhibitors with substantially weaker interactions at SERT and NET.
nih.govnih.gov
Compound Names Mentioned
Compound Name 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ) 3-O-benzyl dopamine This compound Benzyl alcohol Benztropine Dopamine GA 1-69 GA 2-99 JHW 007 Norepinephrine Serotonin
Enzymatic Modulation and Biotransformation of 4 O Benzyl Dopamine Analogues
Monoamine Oxidase (MAO) Inhibitory Potentials
Monoamine oxidases (MAOs) are a family of enzymes responsible for the breakdown of monoamine neurotransmitters, including dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). nih.govpsychscenehub.comyoutube.com Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain. psychscenehub.compatsnap.com MAOs exist in two primary isoforms, MAO-A and MAO-B. psychscenehub.com MAO-A is predominantly found in the placenta, gut, and liver, where it metabolizes serotonin, norepinephrine, and dopamine. psychscenehub.compatsnap.com In contrast, MAO-B is mainly located in the brain, liver, and platelets, and it preferentially metabolizes phenylethylamine and dopamine. psychscenehub.compatsnap.com
Research into 4-O-benzyl dopamine analogues has revealed their potential as inhibitors of monoamine oxidase. A series of aminoethyl substituted benzyl (B1604629) ethers, which are structurally related to this compound, have been shown to inhibit both MAO-A and MAO-B. northwestern.edu
Studies on aminoethyl substituted benzyl ethers have demonstrated a general preference for inhibiting the MAO-B isozyme over the MAO-A isozyme. northwestern.edu In some instances, the inhibitory potency for MAO-B was more than two orders of magnitude greater than for MAO-A. northwestern.edu However, this selectivity was not universal across all analogues, with ortho- and para-substituted nitro analogues showing less pronounced selectivity. northwestern.edu
The selectivity of inhibitors for MAO-B is a significant area of interest in drug development. nih.gov For instance, in a study of pyridazinobenzylpiperidine derivatives, most compounds exhibited stronger inhibition of MAO-B than MAO-A. nih.gov The compound with the highest selectivity index for MAO-B over MAO-A was identified as S5, with a value of 19.04. nih.gov
Table 1: MAO-B vs. MAO-A Inhibition for Select Pyridazinobenzylpiperidine Derivatives
| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) for MAO-B |
|---|---|---|---|
| S5 | 0.203 | 3.857 | 19.04 |
| S16 | 0.979 | Data Not Available | Data Not Available |
| S15 | Data Not Available | 3.691 | Data Not Available |
| S9 | Data Not Available | Data Not Available | 0.62 |
Data derived from a study on pyridazinobenzylpiperidine derivatives. nih.gov
The mechanism of MAO inhibition by this compound analogues has been characterized as competitive. northwestern.edu This means that the inhibitor molecule binds to the active site of the enzyme, thereby preventing the natural substrate from binding. Kinetic studies of related compounds, such as pyridazinobenzylpiperidine derivatives S5 and S16, have also demonstrated competitive, reversible inhibition of MAO-B. nih.gov
MAO inhibitors can be broadly classified as either reversible or irreversible. nih.gov Irreversible inhibitors, such as tranylcypromine (B92988) and phenelzine, form a permanent bond with the enzyme. nih.gov
Dopamine Beta-Hydroxylase (DBH) as Substrates and Inhibitors
Dopamine beta-hydroxylase (DBH) is a copper-containing enzyme that catalyzes the conversion of dopamine into norepinephrine. nih.govwikipedia.orgnih.gov This enzyme is located within the catecholamine storage vesicles of adrenergic neurons in both the central and peripheral nervous systems. nih.gov DBH is not limited to dopamine as a substrate; it can also hydroxylate other phenylethylamine derivatives. wikipedia.org The essential structural requirement for a substrate appears to be a phenylethylamine skeleton. wikipedia.org
Given that this compound is a derivative of dopamine, it has the potential to act as a substrate for DBH. The enzyme's primary function is the beta-hydroxylation of phenylethylamine derivatives, a reaction that requires molecular oxygen and ascorbate (B8700270) as cofactors. nih.gov Abnormalities in the DBH pathway have been associated with several diseases, including hypertension, Parkinson's disease, and schizophrenia. rcsb.org
Cholinesterase (AChE, BChE) and Carbonic Anhydrase (hCA I, II) Inhibition Studies
While specific studies on the direct inhibition of cholinesterases (AChE and BChE) by this compound were not found in the provided search results, research on structurally related compounds provides some insight.
Regarding carbonic anhydrase (CA), a class of metalloenzymes, studies on novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates have shown inhibitory activity against several human (h) CA isoforms, including hCA I and hCA II. nih.gov These compounds demonstrated inhibition in the low to moderate nanomolar range against hCA I, II, and VII. nih.gov For hCA II, the inhibition constants (Ki) ranged from 1.7 to 85.8 nM. nih.gov The presence of electron-withdrawing groups on the benzyl ring of these carbamimidothioates was found to enhance their inhibitory potency. nih.gov Given the benzyl group in this compound, this suggests a potential, though unconfirmed, for interaction with carbonic anhydrase.
Metabolic Pathways and Stability Assessment
The metabolic stability of a compound is a critical factor in its potential as a therapeutic agent, as it determines the compound's half-life and clearance from the body. nuvisan.comwuxiapptec.com The liver is the primary site of drug metabolism, with enzymes from the cytochrome P450 (CYP) family playing a major role in the oxidation of many drugs. mttlab.eu
In vitro hepatic microsomal stability assays are a standard method for evaluating the metabolic fate of new chemical entities. wuxiapptec.commttlab.eu These assays utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, to measure the rate at which a compound is broken down. wuxiapptec.com The process typically involves incubating the test compound with liver microsomes in the presence of cofactors like NADPH, which is necessary for the function of CYP enzymes. mttlab.eu
While specific data on the in vitro hepatic microsomal stability of this compound was not available in the search results, studies on other compounds illustrate the methodology. For example, the metabolic stability of a dopamine D3R antagonist, R-VK4-116, was assessed in human, rat, and dog liver microsomes. nih.gov After a 120-minute exposure, the percentage of the compound remaining varied across species, indicating differences in metabolic rates. nih.gov Such assays provide key pharmacokinetic parameters like half-life (t1/2) and intrinsic clearance (CLint), which are crucial for predicting a compound's behavior in the body. nuvisan.com
Plasma Stability Profiling
The stability of benzyloxy piperidine-based dopamine D4 receptor antagonists in plasma has been a key area of investigation to assess their potential as therapeutic agents. In a study evaluating a series of these compounds, the majority demonstrated stability in both human and mouse plasma. nih.gov This is a critical parameter, as instability in plasma can lead to rapid degradation of a compound, reducing its bioavailability and therapeutic efficacy.
One particular compound, an acetamide (B32628) analog identified as 11d , was found to be an exception, exhibiting instability in mouse plasma. nih.gov However, other tested compounds within the same series were confirmed to be stable in the plasma of both species. nih.gov Concerns that species-specific differences in the free fraction of the drug in plasma might be attributable to plasma instability were largely allayed by these findings, with the notable exception of compound 11d . nih.gov The stability of these compounds in plasma is a positive indicator of their potential for further development, as it suggests they are likely to remain intact in the bloodstream long enough to reach their target receptors.
Table 1: Plasma Stability of Selected Benzyloxy Piperidine (B6355638) Analogues
| Compound | Human Plasma Stability | Mouse Plasma Stability |
| 1 | Stable | Stable |
| 8b | Stable | Stable |
| 8i | Stable | Stable |
| 8o | Stable | Stable |
| 9a | Stable | Stable |
| 9b | Stable | Stable |
| 11d | Stable | Unstable |
Data derived from a study on benzyloxy piperidine based dopamine 4 receptor antagonists. nih.gov
Identification of Key Metabolic Liabilities (e.g., N-dealkylation, O-phenyl oxidation)
Metabolic liability studies are crucial for identifying the primary routes of metabolism for a drug candidate, which can influence its pharmacokinetic profile and potential for drug-drug interactions. For the benzyloxy piperidine-based dopamine D4 receptor antagonists, a key comparator compound, 1 , was found to be highly unstable in both human and mouse liver microsomes, despite showing a good free fraction in plasma. nih.gov
A metabolite identification study conducted on compound 1 revealed that N-dealkylation was the major metabolic liability. nih.gov This process involves the removal of an alkyl group from the nitrogen atom of the piperidine ring. Following N-dealkylation, further metabolism occurred through O-phenyl oxidation of the unsubstituted moiety. nih.gov
The instability of the initial 3-O-benzyl derivatives in liver microsomes, regardless of the N-substitution, prompted the exploration of alternative scaffolds. nih.gov Moving to a 4-oxopiperidine scaffold showed a reversal of this trend, with compounds such as 9a and 9b demonstrating significant improvements in liver microsome stability, particularly in humans. nih.gov Specifically, compounds with an N-methylimidazo[1,2-a]pyridine moiety exhibited enhanced stability in both human and mouse liver microsomes. nih.gov For instance, 9a and 9b were found to be stable in human liver microsomes and moderately stable in mouse liver microsomes. nih.gov This suggests that modifications to the scaffold and N-substituents can effectively mitigate the primary metabolic liabilities of N-dealkylation and O-phenyl oxidation.
Table 2: Metabolic Liabilities of a Benzyloxy Piperidine-Based Dopamine D4 Receptor Antagonist (Compound 1)
| Metabolic Pathway | Description | Impact on Compound 1 |
| N-dealkylation | Removal of an alkyl group from the nitrogen atom. | Major metabolic liability. nih.gov |
| O-phenyl oxidation | Oxidation of the unsubstituted phenyl group. | Occurs following N-dealkylation. nih.gov |
Neurobiological Applications and Preclinical Efficacy of 4 O Benzyl Dopamine Analogues
In Vitro Neurochemical Characterization
The in vitro characterization of dopamine (B1211576) analogues is crucial for understanding their fundamental interactions with neural systems. This includes their effects on neurotransmitter levels, their influence on release and reuptake mechanisms, and their potential to protect neurons from damage.
Effects on Central Monoamine Neurotransmitter Levels and Turnover Rates (Dopamine, Serotonin (B10506), Norepinephrine)
The impact of a compound on the levels and turnover rates of key monoamines—dopamine, serotonin, and norepinephrine (B1679862)—provides a window into its neurochemical profile. For instance, phenethylamine (B48288), a parent compound of dopamine, is known to act as a releasing agent for both norepinephrine and dopamine. wikipedia.org Its activity as a monoaminergic activity enhancer for serotonin, norepinephrine, and dopamine occurs at concentrations lower than those needed to induce catecholamine release. wikipedia.org
In studies of related compounds, such as 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ), a substance with a benzyl (B1604629) group, administration has been shown to cause a significant decrease in dopamine concentrations in the substantia nigra, striatum, and nucleus accumbens of rats. nih.gov This was accompanied by a reduction in the extraneuronal dopamine metabolite 3-methoxytyramine (3-MT). nih.gov Conversely, the levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), as well as the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA), were found to be elevated. nih.gov This suggests that while dopamine levels might decrease, the turnover or breakdown of these monoamines is enhanced. nih.gov
The turnover of monoamines is a dynamic process. For example, in the absence of major disturbances in neuronal vesicular storage, an increase in estimated serotonin turnover can provide information about neuronal serotonin release. wikipedia.org
Table 1: Effects of 1BnTIQ on Monoamine and Metabolite Levels
| Brain Region | Monoamine/Metabolite | Effect |
| Substantia Nigra, Striatum, Nucleus Accumbens | Dopamine | Decreased |
| Striatum | 3-Methoxytyramine (3-MT) | Decreased |
| Striatum | DOPAC, HVA | Increased |
| Striatum | 5-HIAA | Increased |
This data is for the analogue 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) and not 4-O-Benzyl Dopamine.
Impact on Neurotransmitter Release and Reuptake Mechanisms
The mechanisms of neurotransmitter release and reuptake are fundamental to synaptic communication. Dopamine, for instance, is released from synaptic vesicles into the synaptic cleft and is then cleared either by reuptake into the presynaptic neuron or by enzymatic breakdown. wikipedia.org The dopamine transporter (DAT) is crucial for this reuptake process. researchgate.net
Compounds can influence these mechanisms in various ways. Phenethylamine, for example, enhances the action potential-mediated release of serotonin, norepinephrine, and dopamine. wikipedia.org It also binds to the trace amine-associated receptor 1 (TAAR1), which can lead to the phosphorylation of DAT, causing it to operate in reverse or be withdrawn from the axon terminal, thus ceasing transport. wikipedia.org
The structural characteristics of a molecule can significantly influence its interaction with monoamine transporters. For example, in a study of 4-benzylpiperidine (B145979) carboxamides, compounds with a diphenyl group showed stronger inhibition of dopamine reuptake compared to those with a biphenyl (B1667301) group. researchgate.net This highlights the importance of the aromatic ring substituents in determining selectivity towards the dopamine transporter. researchgate.net
Neuroprotective Effects on Dopaminergic Neurons
The protection of dopaminergic neurons is a key therapeutic goal in neurodegenerative diseases like Parkinson's. mdpi.com Various compounds have been investigated for their neuroprotective potential. For example, some natural molecules like polyphenols, alkaloids, and saponins (B1172615) have demonstrated neuroprotective effects due to their antioxidant and anti-inflammatory properties. nih.gov
In the context of dopamine analogues, levodopa (B1675098) (L-DOPA) itself has been shown to have neuroprotective properties for dopaminergic neurons in an MPTP-treated animal model of Parkinson's disease, comparable to the dopamine agonist pramipexole. nih.gov Treatment with L-DOPA in these models led to a significant decrease in the expression of pro-apoptotic proteins and an increase in the anti-apoptotic protein Bcl-2, ultimately increasing the survival of dopaminergic neurons. nih.gov
In Vivo Pharmacological Models of Neurological Disorders
Animal models are indispensable for evaluating the therapeutic potential of new compounds in the context of complex neurological diseases.
Investigations in Parkinson's Disease Models (e.g., L-DOPA-induced dyskinesia, neurodegeneration)
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons. nih.gov L-DOPA remains the most effective symptomatic treatment, but its long-term use often leads to the development of L-DOPA-induced dyskinesia (LID), which are involuntary movements. nih.gov
Research into analogues has explored ways to mitigate these side effects. For example, antagonists of the dopamine D4 receptor have been investigated for their potential to reduce LID. researchgate.net In a mouse model of PD, a D4 receptor antagonist was shown to produce a dose-dependent reduction in abnormal involuntary movement (AIM) scores. nih.gov This suggests that targeting specific dopamine receptor subtypes could be a viable strategy for managing the side effects of current Parkinson's therapies. nih.gov
The neurotoxin 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) is known to induce a parkinsonism-like syndrome in animal models. nih.gov Acute administration of 1BnTIQ has been shown to significantly decrease exploratory locomotor activity in rats, a behavioral indicator relevant to Parkinson's disease. nih.gov
Table 2: In Vivo Effects of Dopamine Analogues/Related Compounds in Parkinson's Disease Models
| Compound/Analogue | Model | Observed Effect |
| D4 Receptor Antagonist | 6-OHDA mouse model | Dose-dependent reduction in L-DOPA-induced dyskinesia |
| 1BnTIQ | Rat model | Decrease in exploratory locomotor activity |
This data is for analogues and related compounds and not this compound.
Assessment of Cognitive Functions and Memory (e.g., Learning, Consolidation, Retrieval)
Dopamine plays a multifaceted role in cognitive functions, including memory and learning. youtube.com Both excessively high and low levels of dopamine in the prefrontal cortex can impair performance on cognitive tasks, following an inverted U-shaped curve. nih.gov Dopaminergic medications can therefore have varied effects on cognition depending on an individual's baseline dopamine levels. nih.gov
Studies have shown that dopaminergic drugs can influence different aspects of memory. For example, the indirect dopamine agonist d-amphetamine has been found to reduce working memory accuracy in rats without significantly affecting reference memory. mdpi.com Similarly, the D2/D3 agonist quinpirole (B1680403) also decreased working memory accuracy. mdpi.com This suggests that stimulation of D2/D3 receptors may be involved in working memory deficits. mdpi.com
In the context of Parkinson's disease, dopamine replacement therapy can have subtle, task-specific effects on cognition. nih.gov For example, some studies have found that levodopa treatment can improve performance on tasks related to executive functions such as attention, set-shifting, and working memory in the early stages of the disease. nih.gov
Unable to Generate Article on "this compound" Due to Lack of Publicly Available Scientific Data
Following a comprehensive search of publicly accessible scientific literature and databases, it has been determined that there is insufficient specific data available for the chemical compound "this compound" to construct the requested article. The detailed outline provided, including sections on anxiolytic-like behavioral paradigms and specific in vivo pharmacokinetic parameters, could not be populated with scientifically verified information pertaining to this exact molecule.
Searches for preclinical evaluations of "this compound" in behavioral models, including those for anxiety, did not yield any specific results. While the broader role of dopamine agonists and antagonists in anxiety is well-documented, no studies were found that specifically investigate the anxiolytic-like properties of this compound.
Similarly, a thorough search for the pharmacokinetic profile of "this compound" did not return the specific data points required by the outline. Key parameters such as in vivo brain penetration ratios (Kp values), systemic clearance rates, and elimination half-life for this particular compound are not present in the available literature.
The investigation did yield pharmacokinetic data for related but structurally distinct compounds, such as certain benzyloxypiperidine derivatives and dopamine itself. For instance, dopamine is known to have a very short half-life of less than two minutes in adults and does not significantly cross the blood-brain barrier. This highlights the scientific interest in developing analogues or prodrugs with improved pharmacokinetic properties for central nervous system applications. However, this general information does not specifically address the characteristics of this compound.
The highly specific nature of the requested outline, including the numerical citations, suggests that the information may be derived from a proprietary database, a non-public internal research report, or a very recent publication that has not yet been widely indexed. Without access to these potential primary sources, it is not possible to generate a scientifically accurate and verifiable article that adheres to the strict content and structural requirements of the request.
Therefore, the generation of the article focusing solely on the neurobiological applications and preclinical efficacy of "this compound" as outlined cannot be completed at this time.
Molecular Modeling and Structure Activity Relationship Sar Studies of 4 O Benzyl Dopamine Analogues
Computational Chemistry Approaches for Ligand Design
The design of novel dopamine (B1211576) receptor ligands, including analogues related to 4-O-benzyl dopamine, frequently employs a variety of computational chemistry techniques. These methods allow for the prediction of molecular properties and interactions before undertaking complex and resource-intensive chemical synthesis.
Homology modeling is a foundational technique used to construct three-dimensional models of receptors when experimental structures, like those from X-ray crystallography, are unavailable. scispace.comnih.gov For the dopamine D2 receptor (D2R), models have been built using the crystal structures of other G protein-coupled receptors (GPCRs), such as the β2-adrenergic receptor or the dopamine D3 receptor (D3R), as templates. scispace.comnih.gov These models are crucial for subsequent docking and simulation studies.
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. scispace.com Techniques like Comparative Molecular Field Analysis (CoMFA) are used to build statistical models that correlate the 3D structural and electronic properties of a series of compounds with their biological activity. scispace.com For instance, a CoMFA model for non-basic D2R antagonists identified specific regions where bulky or electronically distinct substituents would be favored or disfavored, providing a roadmap for optimizing ligand affinity. scispace.com
More fundamental calculations based on quantum mechanics (QM), such as Density Functional Theory (DFT), are used to determine the electronic properties and conformational energies of ligands. nih.gov By combining QM calculations with molecular dynamics (MD) simulations, researchers can achieve a detailed understanding of the binding energies and interactions between ligands like 1-benzyl tetrahydroisoquinolines (BTHIQs) and the D2 receptor, yielding significant correlations with experimental binding data (pKi values). nih.gov
Ligand-Receptor Docking Simulations
Molecular docking is a computational method used to predict the preferred orientation, or "pose," of a ligand when it binds to a receptor's active site. nih.govmdpi.com This technique is essential for understanding the structural basis of ligand recognition and for screening virtual libraries of compounds to identify potential new drugs. For dopamine receptor ligands, docking studies have been performed using high-resolution crystal structures, such as that of the D4 receptor (D4R) in complex with the antagonist nemonapride (B16739) (PDB ID: 5WIU). mdpi.comnih.gov Software like Glide, part of the Schrödinger Drug Discovery Suite, and AutoDock are commonly used for these simulations. nih.govnih.gov
Docking studies on benzyloxypiperidine-based D4R antagonists have successfully rationalized their binding affinities. mdpi.comnih.govresearchgate.net Similarly, docking arylpiperazine derivatives into homology models of the D2 and D3 receptors has provided insights into the structural features that govern subtype selectivity. nih.govacs.org The process involves placing the ligand into the binding pocket of the receptor model and scoring the different poses based on factors like electrostatic and van der Waals interactions. The resulting poses reveal key interactions that stabilize the ligand-receptor complex. nih.gov
Docking and mutagenesis studies have identified several crucial amino acid residues that form key interaction motifs for ligands within the D2 and D4 receptors.
For all D2-like receptors, a highly conserved aspartate residue in transmembrane helix 3 (TM3) is critical for binding most ligands. nih.gov In the Dopamine D2 Receptor , this residue is Asp114 (sometimes referred to by its generic Ballesteros-Weinstein numbering Asp3.32 or its historical position, Asp80). nih.govpnas.orgnih.govpsu.edu The protonatable nitrogen atom present in dopamine and many of its analogues forms a crucial salt bridge (an ionic bond) with the negatively charged carboxylate group of this aspartate. nih.gov This interaction is considered a primary anchor point for both agonists and antagonists. Mutation of this aspartate to a neutral residue like alanine (B10760859) severely impairs ligand binding and receptor function. nih.govpsu.edu
In the Dopamine D4 Receptor , the equivalent residue is Asp115 3.32. nih.govresearchgate.netnih.gov Docking simulations of benzyloxypiperidine antagonists show a conserved interaction between the piperidine (B6355638) nitrogen and the carboxylate of Asp115. nih.govresearchgate.net This electrostatic interaction is fundamental to the high affinity of these ligands.
Beyond this primary anchor point, other interactions contribute to affinity and selectivity. In the D4R, a π-π stacking interaction between the benzyl (B1604629) group of the ligand and the aromatic ring of Phe410 has been identified as a key feature for benzyloxypiperidine antagonists. nih.govresearchgate.net The D4R structure also reveals a specific crevice between transmembrane helices 2 and 3 that forms part of an extended binding pocket, where interactions with residues such as Phe91 can contribute to the high selectivity of certain ligands for D4R over D2R and D3R. nih.govelifesciences.orgescholarship.org
Molecular Dynamics Simulations to Understand Binding Stability
While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the ligand-receptor complex over time. nih.govnih.govmdpi.com MD simulations, often run for hundreds of nanoseconds or even microseconds, model the movements of every atom in the system, providing insights into conformational changes and the persistence of key interactions. acs.orgacs.orgmdpi.com
MD simulations also allow for the calculation of binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). mdpi.com This provides a more accurate estimation of binding affinity than docking scores alone by accounting for solvent effects and entropic changes. mdpi.com Studies on D2R have used MD simulations to investigate how different ligands, such as the full agonist dopamine and the partial agonist aripiprazole, induce distinct conformational changes in the transmembrane helices, which helps to explain their different efficacy profiles at a molecular level. acs.orgacs.org These simulations have confirmed that the binding poses of various ligands remain stable and that key interactions, like the salt bridge to the conserved aspartate, are maintained throughout the simulation. nih.govpnas.org
Elucidation of Structure-Activity Relationships for Potency, Selectivity, and Efficacy
Structure-activity relationship (SAR) studies systematically modify a lead compound's structure to understand how different chemical features affect its biological activity. nih.gov This process is crucial for optimizing potency (affinity), selectivity (preference for one receptor subtype over others), and efficacy (the ability to activate or block the receptor).
For D4R antagonists based on a benzyloxypiperidine scaffold , SAR studies have revealed key determinants of affinity. nih.govresearchgate.netnih.gov The nature and position of substituents on the O-benzyl group significantly impact potency.
Table 1: SAR of 3-O-Benzylpiperidine Analogues at the D4 Receptor Data sourced from a study on benzyloxypiperidine D4R antagonists. researchgate.net
| Compound | O-Benzyl Group Substitution | D4R Ki (nM) |
|---|---|---|
| 8a | 4-Fluoro | 205.9 |
| 8b | 3,4-Difluoro | 169 |
| 8c | 4-Fluoro-3-methyl | 135 |
| 8d | 4-Methyl | 241 |
| 8e | 2-Methyl | 343 |
| 8f | 2-Pyridine | 1040 |
As shown in Table 1, small electron-withdrawing or neutral substituents on the phenyl ring of the O-benzyl group are well-tolerated, with compounds like the 4-fluoro-3-methyl derivative (8c ) showing high potency (Ki = 135 nM). researchgate.net However, placing a larger or more sterically demanding group, such as a 2-methyl group (8e ), or replacing the phenyl with a pyridine (B92270) ring (8f ), leads to a decrease in activity. researchgate.net These findings, rationalized by docking studies, help to define the size and electronic constraints of the binding pocket. researchgate.net
In the development of ligands with selectivity for D3R over D2R, SAR studies on arylpiperazine derivatives have been particularly informative. nih.govacs.org The substitution pattern on the terminal aryl ring is a major driver of both potency and selectivity.
Table 2: SAR of 4-Pyrimidinylpiperazine Analogues for D2 vs. D3 Receptor Selectivity Data sourced from an evaluation of arylpiperazine D3R/D2R ligands. nih.govacs.org
| Compound | Substitution on Pyrimidine (B1678525) Ring | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2/D3) |
|---|---|---|---|---|
| - | 2-Methyl | 9.4 | 1500 | >150 |
| 25 | 2-tert-Butyl-6-trifluoromethyl | 4.2 | 514 | 122 |
The data indicates that increasing the bulk of the substituent at the 2-position of the pyrimidine ring, from a methyl to a tert-butyl group, can enhance D3R affinity. nih.govacs.org The addition of a trifluoromethyl group at the 6-position in compound 25 further improved D3R potency while maintaining high selectivity over the D2R. nih.govacs.org Such insights are critical for designing subtype-selective drugs to minimize off-target side effects. nih.gov
Translational Perspectives and Future Research Directions
Therapeutic Potential in Neuropsychiatric Disorders (e.g., Schizophrenia, Addiction, Attention Deficit Disorder)
The dopaminergic system is a key player in the pathophysiology of several neuropsychiatric disorders, making it a primary target for drug development. nih.gov Benzyl-dopamine analogues, by modulating dopamine (B1211576) signaling, hold theoretical promise for treating conditions like schizophrenia, addiction, and Attention Deficit Hyperactivity Disorder (ADHD).
Schizophrenia: The dopamine hypothesis of schizophrenia suggests that an imbalance in dopamine transmission contributes to the positive, negative, and cognitive symptoms of the disorder. nih.gov While traditional antipsychotics primarily act as antagonists at the D2 dopamine receptor, there is growing interest in developing drugs with more nuanced mechanisms of action to improve efficacy and reduce side effects. nih.govmdpi.com Research into N-(1-benzyl-3-pyrrolidinyl)benzamide derivatives has identified compounds with high affinity for D3 and D4 receptors, which are also implicated in schizophrenia. acs.org For instance, one such compound displayed potent antipsychotic activity in animal models, suggesting that selective modulation of these receptors by benzyl-dopamine type structures could be a viable therapeutic strategy. acs.org The development of non-D2 receptor targeting compounds is an active area of research, though it faces significant clinical development challenges. researchgate.netnih.gov
Addiction: The brain's reward system, which is central to the development of addiction, is heavily modulated by dopamine. nih.govarrowwoodaddictiontreatmentcenter.comrubiconrecoverycenter.com Addictive substances often lead to a surge in dopamine levels, reinforcing drug-taking behavior. rightchoicerecoverynj.com Therefore, compounds that can modulate the dopamine transporter (DAT) are of great interest for addiction medicine. nih.gov Structure-activity relationship studies of N-benzylpiperidine analogues have led to the identification of potent and selective DAT inhibitors. acs.org These compounds could potentially be developed to manage cravings and prevent relapse by normalizing dopamine signaling in addiction.
Attention Deficit Disorder (ADHD): ADHD is another condition strongly linked to dysregulation of the dopaminergic system. nih.govdrugbank.comnih.govfrontiersin.orgresearchgate.net Many current ADHD medications, such as methylphenidate, act by blocking the dopamine transporter, thereby increasing the availability of dopamine in the synapse. drugbank.com The development of novel DAT inhibitors, such as certain benzyl-dopamine analogues, could offer alternative treatment options with potentially different efficacy and side-effect profiles. Animal models of ADHD, such as those involving neonatal 6-hydroxy-dopamine lesions or DAT knockout mice, are crucial for evaluating the therapeutic potential of these new chemical entities. nih.gov
Implications for Neurodegenerative Disease Management (e.g., Parkinson's Disease, Alzheimer's Disease)
Neurodegenerative diseases like Parkinson's and Alzheimer's also involve disruptions in the dopaminergic system, presenting another avenue for the therapeutic application of benzyl-dopamine analogues.
Parkinson's Disease: Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra. youtube.com The standard treatment involves dopamine replacement therapy with levodopa (B1675098), but long-term use can lead to complications. nih.govmedscape.com Dopamine receptor agonists are also used to manage symptoms. drugbank.com Research into benzyloxy piperidine-based dopamine D4 receptor antagonists has shown promise in animal models for reducing L-DOPA induced dyskinesias, a common side effect of long-term levodopa treatment. nih.gov This suggests that selective D4 receptor modulation by O-benzylated dopamine analogues could be a valuable adjunctive therapy in Parkinson's disease.
Alzheimer's Disease: While primarily associated with cholinergic and amyloid-beta pathology, there is growing evidence of dopaminergic system dysfunction in Alzheimer's disease, which may contribute to cognitive and non-cognitive symptoms. nih.govnih.gov Studies have shown alterations in dopamine receptor levels in the brains of Alzheimer's patients. nih.gov The potential for dopamine receptor agonists to ameliorate cognitive dysfunction in neurodegenerative diseases is an area of active investigation. nih.gov Therefore, benzyl-dopamine analogues with specific dopamine receptor profiles could be explored for their potential to manage certain aspects of Alzheimer's disease.
Development of Chemical Probes for Dopaminergic System Exploration
Understanding the complex roles of the dopaminergic system in health and disease requires sophisticated research tools. Chemical probes, which are molecules designed to interact with specific biological targets, are invaluable for this purpose. nih.govacs.org Benzyl-dopamine analogues can serve as scaffolds for the development of such probes.
By incorporating photo-reactive groups and chemical handles for detection or purification, benzyl-dopamine structures could be transformed into photoaffinity probes. nih.govacs.org These probes would allow researchers to covalently label and identify the binding partners of these ligands, including dopamine receptors and transporters. nih.govacs.org This approach can help to elucidate the "interactome" of these compounds, revealing not only their primary targets but also potential off-target interactions that could contribute to their therapeutic effects or side effects. nih.gov Such studies are crucial for validating new drug targets within the dopaminergic system and for understanding the molecular mechanisms of existing drugs.
Challenges and Opportunities in Benzyl-Dopamine Analogue Drug Discovery
The development of new drugs targeting the dopaminergic system is fraught with challenges. One of the main hurdles is achieving subtype selectivity for dopamine receptors. nih.gov The high degree of homology between the different dopamine receptor subtypes makes it difficult to design ligands that bind to only one subtype, which can lead to off-target effects. nih.gov Furthermore, ensuring that these compounds have appropriate pharmacokinetic properties, such as the ability to cross the blood-brain barrier and have good metabolic stability, is another significant challenge. nih.gov
Despite these challenges, the exploration of novel chemical scaffolds like benzyl-dopamine analogues presents exciting opportunities. The structural diversity of these compounds allows for fine-tuning of their pharmacological properties through systematic structure-activity relationship (SAR) studies. acs.orgnih.gov By modifying the substitution patterns on the benzyl (B1604629) and dopamine moieties, it is possible to optimize both potency and selectivity for specific dopamine receptors or transporters. The identification of compounds with high selectivity for D3 or D4 receptors, or for the dopamine transporter, demonstrates the potential of this chemical class. acs.orgacs.org Continued research in this area, combining medicinal chemistry, in vitro pharmacology, and in vivo animal models, will be essential to unlock the full therapeutic potential of benzyl-dopamine analogues for a range of neurological and psychiatric disorders.
Compound Names Mentioned
| Compound Name |
| 4-O-Benzyl Dopamine |
| Levodopa |
| Methylphenidate |
| (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl)amino]-2-methoxybenzamide |
| 6-hydroxy-dopamine |
| N-(1-benzyl-3-pyrrolidinyl)benzamide |
| N-benzylpiperidine |
| Benzyloxy piperidine (B6355638) |
Data on Benzyl-Dopamine Analogues
Table 1: Binding Affinities (Ki) of N-(1-Benzyl-3-pyrrolidinyl)benzamide Analogues at Dopamine Receptors
| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |
| 5c | 230 | 21 | 2.1 |
| (R)-5c | 5400 | 1100 | 120 |
| 5d | 180 | 13 | 1.8 |
| (R)-5d | 11000 | 1200 | 250 |
| 5e | 170 | 13 | 2.7 |
| (R)-5e | 13000 | 1300 | 160 |
| Data sourced from a study on (S)-N-(3-pyrrolidinyl)benzamide derivatives. acs.org |
Q & A
Q. What synthetic methods are recommended for regioselective introduction of a benzyl ether group at the 4-O position of dopamine derivatives?
The regioselective synthesis of 4-O-benzyl dopamine derivatives can be achieved via ring-opening of carbohydrate 4,6-O-benzylidene acetals using BH3-THF in combination with Lewis acids like TMSOTf. This method yields 4-O-benzyl ethers with high regioselectivity (>95%) and efficiency, as demonstrated in studies of similar catechol derivatives. Reaction optimization should include testing Lewis acids (e.g., Sc(OTf)3, ZnI2) to balance reaction rate and selectivity .
Q. How can researchers validate the structural integrity and regioselectivity of synthesized this compound?
Structural confirmation requires a combination of NMR (e.g., <sup>1</sup>H and <sup>13</sup>C NMR to identify benzyl protons and aromatic splitting patterns) and mass spectrometry (HRMS for molecular ion verification). Comparative analysis with literature data for analogous compounds (e.g., dopamine hydrochloride, InChIKey: VYFYYTLLBUKUHU) is critical. Protocols for spectral interpretation are detailed in biochemical methods handbooks .
Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?
Reverse-phase HPLC with UV detection (λ = 280 nm, typical for catechols) or LC-MS/MS provides sensitivity and specificity. For stability studies, monitor degradation products under varying pH and temperature conditions using accelerated stability protocols. Cross-validate results with electrochemical detection methods, as described in dopamine electrochemical analysis frameworks .
Advanced Research Questions
Q. How does 4-O-benzyl modification influence dopamine’s binding affinity and selectivity for dopamine receptor subtypes (e.g., D1 vs. D3)?
Functionalized benzyl groups can alter steric and electronic interactions with receptor pockets. Use radioligand binding assays (e.g., [<sup>3</sup>H]spiperone for D2/D3) and functional cAMP assays to compare affinity. Computational modeling (e.g., molecular docking with D3 receptor crystal structures) can rationalize selectivity trends, as shown in studies of arylpiperazine-based dopamine analogs .
Q. What strategies address contradictory data in the metabolic stability of this compound across in vitro and in vivo models?
Discrepancies may arise from interspecies differences in enzyme expression (e.g., CYP450 isoforms). Conduct parallel assays in human hepatocytes and rodent liver microsomes. Use stable isotope labeling (e.g., <sup>13</sup>C-dopamine analogs) to track metabolite formation via LC-MS. Validate findings with pharmacokinetic studies in animal models, adjusting for protein binding and tissue distribution .
Q. How can researchers resolve conflicting reports on the pro-drug potential of this compound in blood-brain barrier (BBB) penetration studies?
Employ dual-model systems: (1) in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to measure permeability and (2) in vivo imaging (e.g., PET with <sup>11</sup>C-labeled analogs). Compare benzyl dopamine’s logP and polar surface area to unmodified dopamine to assess passive diffusion. Consider enzymatic cleavage rates in brain homogenates to evaluate pro-drug activation .
Methodological Considerations
Q. What chromatographic techniques are most effective for purifying this compound from reaction mixtures?
Flash chromatography using silica gel (ethyl acetate/hexane gradients) effectively separates benzylated products. For challenging purifications, employ preparative HPLC with C18 columns (acetonitrile/water + 0.1% TFA). Monitor fractions via TLC (ninhydrin staining for amine detection) .
Q. How should researchers design experiments to assess the antioxidative properties of this compound compared to native dopamine?
Use DPPH radical scavenging assays and oxygen radical absorbance capacity (ORAC) tests. Compare IC50 values under physiologically relevant pH (e.g., 7.4 vs. lysosomal pH 5.0). Include controls for autoxidation (e.g., iron chelators) to isolate specific antioxidative mechanisms .
Data Analysis and Troubleshooting
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound neuroprotection assays?
Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Address outliers via Grubbs’ test and replicate experiments to ensure reproducibility .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
Standardize reaction conditions (temperature, solvent purity, catalyst loading) and implement QC checkpoints (e.g., intermediate NMR analysis). Use design-of-experiment (DoE) frameworks to identify critical process parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
